![molecular formula C19H20N4O2 B11011939 6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11011939.png)
6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
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Description
6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a pyridazinone derivative featuring a furan-2-yl substituent at position 6 and a 4-phenylpiperazinylmethyl group at position 2. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antinociceptive, and anti-inflammatory effects .
For example, nucleophilic substitution reactions involving halides (e.g., bromoacetate) and potassium carbonate in acetone are common for introducing substituents at position 2 .
Q & A
Q. Basic: What are the recommended synthetic routes for 6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via condensation of substituted maleic anhydrides.
- Step 2 : Introduction of the furan-2-yl group at the 6-position through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a furan-2-yl boronic acid derivative.
- Step 3 : Alkylation of the pyridazinone nitrogen at the 2-position with a 4-phenylpiperazine-containing chloromethyl or bromomethyl intermediate.
- Green Chemistry Note : Ultrasound-assisted synthesis (e.g., as used for triazine-pyridazinone hybrids) can enhance reaction efficiency and reduce solvent waste .
Key Characterization Techniques :
Q. Basic: How is the crystal structure of this compound determined?
X-ray crystallography using SHELX software is the gold standard:
- Data Collection : Use a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL refines atomic positions and thermal parameters. For analogs, triclinic systems (space group P1) are common, with unit cell parameters a≈8.9A˚,b≈10.7A˚,c≈13.5A˚, and angles α≈73.5°, β≈71.3°, γ≈83.5° .
- Validation : Check R-factor (R<0.05) and residual electron density maps.
Q. Advanced: How can structure-activity relationships (SAR) guide optimization for biological activity?
Key SAR insights from pyridazinone analogs:
Methodological Approach :
- Synthesize derivatives with variations in the piperazine, furan, or pyridazinone moieties.
- Test in vitro assays (e.g., kinase inhibition, COX-2 activity) and correlate with computational docking studies.
Q. Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Case Example : A compound shows potent COX-2 inhibition in vitro but poor anti-inflammatory activity in vivo.
- Possible Causes :
- Poor pharmacokinetics (e.g., low solubility, rapid metabolism).
- Off-target effects masking therapeutic action.
- Solutions :
Q. Advanced: What computational methods predict pharmacological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., COX-2, dopamine D2). For analogs, docking scores correlate with experimental IC50 values .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyridazinone core) for target interaction .
- ADMET Prediction : Tools like SwissADME predict absorption and toxicity risks. For example, logP ≈ 2.5 suggests moderate blood-brain barrier permeability .
Q. Advanced: How to address crystallographic data discrepancies during refinement?
- Issue : High residual electron density or poor R-factor convergence.
- Solutions :
Q. Basic: What in vitro assays are suitable for initial biological screening?
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below compares the target compound with structurally similar pyridazinones, highlighting substituents, molecular formulas, and reported activities:
Pharmacological and Physicochemical Insights
- Antinociceptive Activity: Derivatives with fluorophenylpiperazine groups (e.g., ) exhibit antinociceptive effects, likely via modulation of opioid or adrenergic receptors . The target compound’s 4-phenylpiperazine group may confer similar activity, though this requires experimental validation.
- Anticancer Potential: Pyridazinones bearing aryl/heteroaryl-piperazine moieties (e.g., Murty et al., 2012) show anticancer activity, possibly through kinase inhibition or DNA intercalation .
- Synthetic Flexibility : The 2-position substituent is critical for activity. For example, replacing the phenyl group in with a piperazinylmethyl group (as in the target compound) enhances solubility and bioavailability due to the basic nitrogen in piperazine .
- Impact of Halogenation: Chlorophenyl () and fluorophenyl () substituents improve metabolic stability and receptor affinity compared to non-halogenated analogs .
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C19H20N4O2/c24-19-9-8-17(18-7-4-14-25-18)20-23(19)15-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2 |
InChI Key |
LJHBCJZKZRTYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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